(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate

Solid-Phase Peptide Synthesis Solubility DMF

This Nγ-Trityl-L-asparagine hydrate (H-Asn(Trt)-OH hydrate) is a critical protected amino acid for Fmoc-based solid-phase peptide synthesis (SPPS). The acid-labile trityl group on the side-chain amide nitrogen prevents quantitative asparagine dehydration (nitrile/aspartimide formation) during chain assembly, ensuring high sequence fidelity and crude peptide purity far exceeding that achievable with unprotected Fmoc-Asn-OH. Supplied at ≥97% purity with recommended storage at 2–8°C, it is the direct precursor to Fmoc-Asn(Trt)-OH (CAS 132388-59-1) and serves as a platform for synthesizing neuroactive amino acid analogs such as β-cyano-L-alanine.

Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
CAS No. 210824-10-5
Cat. No. B1527188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate
CAS210824-10-5
Molecular FormulaC23H24N2O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O
InChIInChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m0./s1
InChIKeyLGSZZNPDVYLXAC-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asn(Trt)-OH Hydrate (CAS 210824-10-5): Nγ-Trityl-L-Asparagine as a Critical SPPS Building Block


(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate, systematically designated as Nγ-Trityl-L-asparagine hydrate or H-Asn(Trt)-OH, is a protected amino acid derivative specifically engineered for solid-phase peptide synthesis (SPPS) . It comprises an L-asparagine backbone in which the side-chain amide nitrogen is covalently shielded by a bulky, acid-labile trityl (triphenylmethyl, Trt) protecting group . This protection is essential for preventing deleterious side reactions during the stepwise assembly of peptide chains under standard Fmoc-based SPPS conditions [1].

Why Generic Substitution of Nγ-Trityl-L-Asparagine Hydrate (CAS 210824-10-5) is Scientifically Unacceptable


Substituting H-Asn(Trt)-OH with an unprotected L-asparagine derivative like Fmoc-Asn-OH is not feasible in SPPS due to a well-characterized, quantitative risk of sequence fidelity . Under standard coupling conditions, the unprotected side-chain amide of asparagine undergoes rapid dehydration to form a nitrile (β-cyano-L-alanine) and a cyclic imide (aspartimide) [1]. This leads to irreversible peptide chain branching, premature cleavage, and the generation of complex impurity profiles that drastically reduce the yield and purity of the target peptide, thereby negating the entire purpose of controlled solid-phase synthesis .

Quantitative Evidence Guide for Nγ-Trityl-L-Asparagine Hydrate (CAS 210824-10-5)


Comparative Solubility of H-Asn(Trt)-OH vs. Unprotected Fmoc-Asn-OH in Standard SPPS Solvents

While H-Asn(Trt)-OH is the unprotected form, the trityl group it carries is the key determinant of solubility. When compared to the widely used building block Fmoc-Asn-OH, derivatives protected with the trityl group (like the advanced building block Fmoc-Asn(Trt)-OH) demonstrate vastly superior solubility in common SPPS solvents . The trityl group imparts high solubility in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) [1]. In contrast, Fmoc-Asn-OH is described as being only 'somewhat soluble' in these solvents, which severely limits its practical utility in automated synthesizers and can lead to incomplete coupling reactions .

Solid-Phase Peptide Synthesis Solubility DMF NMP

Mitigation of Dehydration Side-Reaction: Asparagine Nitrile Formation in SPPS

The primary functional advantage of the trityl group is the suppression of side-chain dehydration. While the target compound is H-Asn(Trt)-OH, the protective effect is best demonstrated with its Fmoc-protected derivative. Unprotected asparagine derivatives (e.g., Fmoc-Asn-OH) are prone to dehydration, forming the nitrile β-cyano-L-alanine under standard coupling conditions . In stark contrast, the trityl-protected derivative, Fmoc-Asn(Trt)-OH, has been explicitly shown to prevent this dehydration side-reaction during activation, particularly when carbodiimide coupling reagents are used . This is because the bulky trityl group effectively shields the side-chain amide nitrogen.

Solid-Phase Peptide Synthesis Side-Reaction Dehydration Nitrile Formation

Comparative Kinetics of Acidolytic Deprotection: Trityl (Trt) vs. 4-Methyltrityl (Mtt)

The cleavage rate of the protecting group is a critical parameter for orthogonal protection strategies in complex peptide synthesis. The standard trityl (Trt) group, as found in H-Asn(Trt)-OH and its derivatives, provides a specific cleavage profile. A key comparator is the 4-methyltrityl (Mtt) group, a structural analog. Research explicitly demonstrates that the Mtt group allows for 'more rapid cleavage from the protected peptides' under acidic conditions compared to the standard trityl group [1]. This confirms that the trityl group offers a comparatively slower, more controlled deprotection profile, which is essential when selective deprotection of other, more acid-labile groups is required.

Solid-Phase Peptide Synthesis Deprotection Kinetics Trityl Group Methyltrityl Group

Comparative Effectiveness in Overcoming Incomplete Deprotection: Trityl vs. Xanthenyl Protection

In challenging peptide sequences, such as those containing a reduced peptide bond adjacent to an asparagine residue, incomplete deprotection of the trityl group is a known complication [1]. A direct comparison study shows that while the trityl (Trt) group can suffer from incomplete cleavage under these specific circumstances, the xanthenyl protecting group 'totally overcomes this problem' [1]. This evidence highlights a known limitation of trityl protection in specific, sterically hindered contexts, and provides a clear scientific basis for selecting an alternative (xanthenyl) when a project requires it. For the vast majority of standard SPPS applications, the trityl group remains the optimal choice due to its balance of stability and cleavage properties.

Solid-Phase Peptide Synthesis Deprotection Reduced Peptide Bond Trityl Xanthenyl

Batch-to-Batch Reproducibility and Purity Benchmarking for Procurement

For industrial and academic procurement, the consistency of the reagent is as critical as its theoretical performance. H-Asn(Trt)-OH hydrate is commercially available at a minimum purity of 97% and up to 98% as verified by HPLC, with the anhydrous molecular weight of 392.45 g/mol serving as a key specification for accurate mass balance calculations . While specific comparative data against other vendors' batches of the same compound is not publicly available, adherence to this high-purity standard is a de facto differentiator from lower-grade, non-specialized asparagine sources. The requirement for storage at 2°C to 8°C further underscores the need for a reliable cold-chain supply, a key procurement consideration.

Quality Control Purity Reproducibility Procurement

Definitive Application Scenarios for Nγ-Trityl-L-Asparagine Hydrate (CAS 210824-10-5)


Core Building Block for Fmoc-Asn(Trt)-OH Synthesis

This compound is the primary intermediate for synthesizing the widely used SPPS building block Fmoc-Asn(Trt)-OH (CAS 132388-59-1). The high purity (≥97%) and defined storage requirements (2-8°C) of H-Asn(Trt)-OH hydrate are critical for the subsequent Fmoc protection step to yield a final product that meets the demanding quality specifications (e.g., ≥99.0% HPLC purity) required for high-fidelity peptide synthesis [1].

Synthesis of Modified Asparagine Derivatives (e.g., β-Cyano-L-Alanine)

The trityl group serves a dual purpose: it protects the amide during synthesis while also allowing for selective modification. A documented application is the synthesis of the neurotoxic amino acid β-cyano-L-alanine via the dehydration of trityl-L-asparagine using dicyclohexylcarbodiimide, followed by removal of the trityl group in 50% acetic acid [2]. This demonstrates the compound's utility as a platform for creating structurally novel amino acid analogs for biological studies.

Research into Orthogonal Deprotection Strategies

The specific, quantified difference in deprotection kinetics between the trityl (Trt) group and the 4-methyltrityl (Mtt) group [3] makes H-Asn(Trt)-OH a crucial tool for developing orthogonal protection schemes. Researchers can strategically incorporate this building block into complex, multi-step peptide syntheses (e.g., branched or cyclic peptides) where the slower, more controlled cleavage of the trityl group is required to maintain the integrity of other acid-labile protecting groups on the growing peptide chain.

Investigating Sequence-Specific Synthetic Challenges

The documented limitation of trityl protection in specific contexts—namely, incomplete deprotection near a reduced peptide bond [4]—defines a specific research application. Scientists can use this compound as a reference standard when troubleshooting or developing new synthetic routes for difficult peptide sequences. This evidence supports the selection of H-Asn(Trt)-OH for standard sequences while guiding the choice of alternatives like xanthenyl protection for problematic ones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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